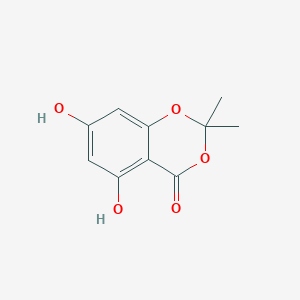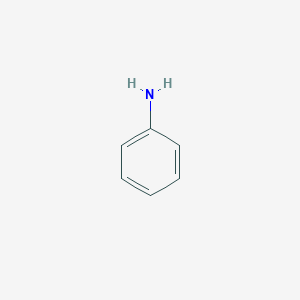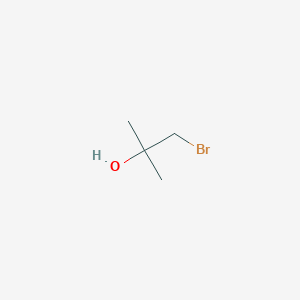
1-Bromo-2-methylpropan-2-ol
描述
Synthesis Analysis
The synthesis of 1-Bromo-2-methylpropan-2-ol and related compounds often involves the use of bromo-containing reagents in combination with alcohols or alkenes. A practical reagent for the preparation of 2-bromo-1-alken-3-ols, which are closely related to 1-Bromo-2-methylpropan-2-ol, is 1-bromo-1-lithioethene. This reagent undergoes clean 1,2-addition with a range of aldehydes and ketones to afford the corresponding bromoallylic alcohols in moderate to excellent yield, indicating the versatility and effectiveness of bromo-containing reagents in synthesis processes (Novikov & Sampson, 2003).
Molecular Structure Analysis
The molecular structure of brominated compounds like 1-Bromo-2-methylpropan-2-ol is characterized by the presence of a bromine atom, which significantly influences the physical and chemical properties of the molecule. Studies on related compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, provide insights into the crystal structure and physical properties, highlighting the impact of halogen atoms on molecular architecture and behavior (Koide et al., 1966).
Chemical Reactions and Properties
1-Bromo-2-methylpropan-2-ol participates in various chemical reactions, including substitution and elimination, due to the presence of the bromine atom. The compound's reactivity can be utilized in organic synthesis to create complex molecules and intermediates. For example, bromo-containing reagents are used for the efficient preparation of bromoallylic alcohols, demonstrating the compound's utility in synthetic chemistry (Novikov & Sampson, 2003).
Physical Properties Analysis
The physical properties of 1-Bromo-2-methylpropan-2-ol, such as melting point, boiling point, and density, are influenced by its molecular structure. The presence of the bromine atom contributes to its relatively high density and boiling point compared to non-halogenated analogs. Investigations into similar brominated compounds offer valuable data on how halogenation affects these physical properties (Koide et al., 1966).
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-methylpropan-2-ol, including reactivity and stability, are significantly impacted by the bromine atom. This halogen facilitates various organic reactions, such as nucleophilic substitutions and eliminations, making the compound a versatile reagent in organic synthesis. The reactivity of bromo-containing compounds with aldehydes and ketones to produce bromoallylic alcohols exemplifies the compound's chemical utility (Novikov & Sampson, 2003).
科学研究应用
Chemical Synthesis and Properties : It has been used in the preparation of 2-nitroalkan-1-ols through an indium-mediated reaction, exhibiting excellent stereoselectivity and potential for branched iminosugar derivatives (Soengas & Estévez, 2010). The enthalpy of formation of related compounds, such as 1,2-dibromo-2-methylpropane, has been studied, providing essential thermodynamic data (Sunner & Wulff, 1974).
Molecular Structure Analysis : Investigations into its molecular structure, as seen in studies of 2-Bromo-1,1,1-trichloro-2-methylpropane, have revealed characteristics like optical isotropy and disordered molecular orientations, with significant phase transitions (Koide et al., 1966).
Biofuel Research : Its derivatives, such as 3-methyl-2-buten-1-ol and 2-methylpropan-1-ol, are explored for their potential as anti-knock additives in gasoline, contributing to the development of biofuels (Mack et al., 2014).
Catalysis and Reactions : The compound plays a role in catalytic processes, like the dehydrobromination to produce 2-methylpropene, and in the study of reaction kinetics, such as SN1 hydrolysis (Lycourghiotis et al., 1975; Wang et al., 2013).
Enthalpy and Entropy Studies : Its related compounds have been analyzed for their enthalpies and entropies, providing insights into chemical equilibria and the influence of molecular structure on thermodynamics (Connett, 1972).
安全和危害
This chemical is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
1-bromo-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022980 | |
| Record name | 1-Bromo-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylpropan-2-ol | |
CAS RN |
38254-49-8 | |
| Record name | 1-Bromo-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-2-METHYL-2-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
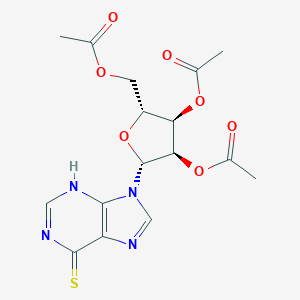
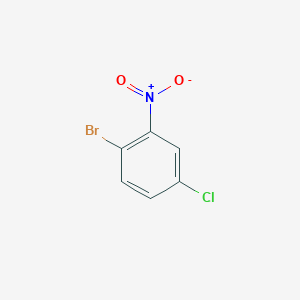
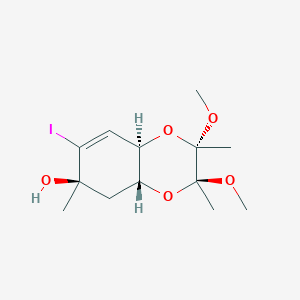
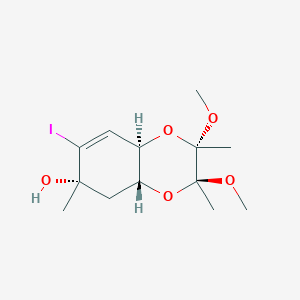
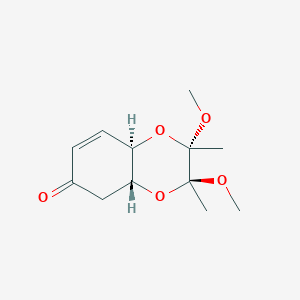
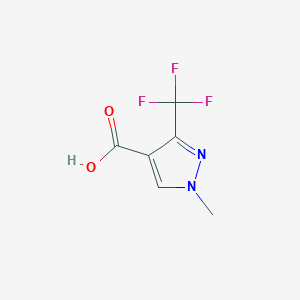
![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
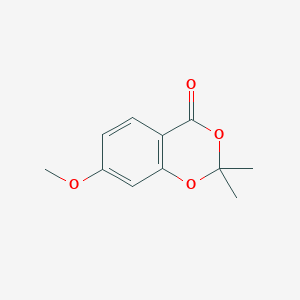

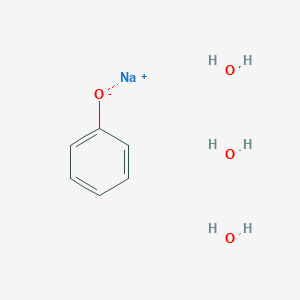
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)
